molecular formula C7H8N3OP B2775437 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile CAS No. 2503202-14-8

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile

Cat. No.: B2775437
CAS No.: 2503202-14-8
M. Wt: 181.135
InChI Key: LXSBRVPSELNXLX-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is a pyrimidine derivative featuring a dimethylphosphoryl group at the 5-position and a cyano group at the 2-position. The phosphoryl group introduces significant electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

5-dimethylphosphorylpyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N3OP/c1-12(2,11)6-4-9-7(3-8)10-5-6/h4-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSBRVPSELNXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with phosphorylating agents. One common method involves the use of dimethylphosphoryl chloride as the phosphorylating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile, exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

  • Research Findings :
    • Compounds structurally related to this pyrimidine derivative have shown potent COX-2 inhibition with IC50_{50} values comparable to established NSAIDs like Celecoxib. For example, certain pyrimidine derivatives demonstrated IC50_{50} values in the low nanomolar range, indicating their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer potential of this compound is being explored due to its ability to selectively inhibit cancer cell proliferation.

  • Case Studies :
    • In vitro studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, suggesting that modifications to the pyrimidine scaffold can enhance anticancer activity. Specific analogs have shown enhanced selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic efficacy.

ModificationEffect on Activity
Dimethylphosphoryl groupEnhances solubility and bioavailability
Carbonitrile group at C-2Contributes to increased potency against COX-2
Substituents on the pyrimidine ringAlters selectivity towards specific cancer types

Development of Novel Derivatives

Ongoing research aims to synthesize new derivatives of this compound with improved pharmacological profiles. This includes:

  • Modifications aimed at enhancing selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.
  • Exploration of prodrug strategies to improve bioavailability and tissue penetration.

Clinical Trials

The transition from laboratory findings to clinical applications will require rigorous testing in clinical trials to evaluate safety, efficacy, and pharmacokinetics in human subjects.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects on Electrophilicity and Reactivity

  • Electrophilicity Trends: A 2014 study compared pyrimidine-2-carbonitrile derivatives, including 5-(4-fluorophenyl)pyrimidine-2-carbonitrile and 5-p-tolylpyrimidine-2-carbonitrile. Computational analyses revealed that electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance electrophilicity at the cyano group, increasing reactivity toward nucleophiles like glutathione in human liver microsomes. In contrast, the dimethylphosphoryl group in the target compound may offer intermediate electrophilicity, balancing metabolic stability and synthetic utility .
  • Metabolic Stability : The dimethylphosphoryl group likely reduces metabolic oxidation compared to aryl-substituted analogues (e.g., 5-p-tolylpyrimidine-2-carbonitrile), which are prone to cytochrome P450-mediated dealkylation or hydroxylation .

Physical Properties and Crystallography

  • Melting Points and Solubility: Compound Substituents Melting Point (°C) Solubility Trends 5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile 5-PO(CH₃)₂, 2-CN Not reported Moderate in polar solvents 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 4-NH₂, 6-ClPh, 2-Ph 222 Low in water, high in DMSO 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 6-oxo, 4-alkyl, 2-SCH₂CH₂OCH₃ 113–115 Soluble in ethanol, DMF The phosphoryl group in the target compound may enhance polarity compared to alkyl or aryl substituents, improving solubility in polar aprotic solvents.
  • Hydrogen Bonding: Crystallographic studies of analogues (e.g., ) show that amino or oxo groups facilitate intermolecular N–H···O/N–H···N hydrogen bonds, stabilizing crystal lattices.

Biological Activity

5-(Dimethylphosphoryl)pyrimidine-2-carbonitrile is a pyrimidine derivative notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an enzyme inhibitor and anticancer agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various pyrimidine derivatives found that compounds with similar structures demonstrated potent inhibition of cancer cell proliferation, particularly against breast (MCF-7) and colorectal (HCT-116) cancer cell lines. The most active derivatives achieved growth inhibition concentrations (GI50) of approximately 0.64 µM and 0.79 µM, respectively .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Pyrimidine derivatives have shown promising COX-2 inhibitory activities with IC50 values comparable to established drugs like Celecoxib. For instance, certain derivatives exhibited IC50 values in the submicromolar range, indicating strong potential for therapeutic applications .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that compounds within this class can inhibit the growth of pathogens such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of pyrimidine derivatives, including their potential use in treating neurodegenerative diseases like Alzheimer's. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline, thus offering a pathway for further exploration in neuropharmacology .

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways involved in cell proliferation and apoptosis. The compound's mechanism may involve binding to enzymes or receptors, thereby altering their activity and influencing cellular responses.

Biochemical Pathways

Compounds similar to this compound have been shown to affect multiple biochemical pathways, including those related to inflammation and cancer cell survival. This suggests a multifaceted approach to its action, potentially impacting various cellular processes simultaneously .

Research Findings and Case Studies

Study Focus Findings
Fathalla et al. (2022)Anticancer ActivityIdentified several pyrimidine derivatives with high anticancer efficacy against MCF-7 and HCT-116 cell lines; GI50 values around 0.64 µM .
Sabita et al. (2024)COX-2 InhibitionReported IC50 values for selected pyrimidines comparable to Celecoxib; some compounds showed over 50% inhibition at low concentrations .
Almehizia et al. (2024)Neuroprotective EffectsDemonstrated AChE inhibition by pyrimidine derivatives; potential use in Alzheimer's treatment .

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